

# A Head-to-Head Comparison of Tafamidis Meglumine and Tafamidis Free Acid Bioequivalence

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## Compound of Interest

Compound Name: *Tafamidis*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence between two oral formulations of **tafamidis**: **tafamidis** meglumine and **tafamidis** free acid. **Tafamidis** is a selective stabilizer of transthyretin (TTR), a transport protein that can dissociate and form amyloid fibrils, leading to transthyretin amyloidosis (ATTR).<sup>[1][2][3]</sup> This comparison is supported by experimental data from a key clinical study to inform researchers and drug development professionals.

## Executive Summary

An alternative single solid oral dosage formulation, **tafamidis** 61-mg free acid capsules, was developed for patient convenience.<sup>[1][4]</sup> A clinical study was conducted to compare the rate and extent of absorption of **tafamidis** 61-mg free acid capsules with **tafamidis** meglumine 80-mg (administered as four 20-mg capsules).<sup>[1][4]</sup> The study concluded that the two formulations are bioequivalent, satisfying the prespecified acceptance criteria.<sup>[1][4]</sup> Both treatment regimens demonstrated an acceptable safety and tolerability profile in healthy volunteers.<sup>[1][4]</sup>

## Quantitative Data Summary

The following table summarizes the key pharmacokinetic (PK) parameters from the pivotal bioequivalence study comparing **tafamidis** 61-mg free acid capsules (Test) and **tafamidis**

meglumine 80-mg capsules (Reference) after 7 days of repeated oral dosing in healthy volunteers.

| Pharmacokinetic Parameter  | Tafamidis 61-mg Free Acid (Test) | Tafamidis 80-mg Meglumine (Reference) | Ratio of Adjusted Geometric Means (90% CI) | Bioequivalence Criterion (90% CI) |
|----------------------------|----------------------------------|---------------------------------------|--|-----------------------------------|
| AUC <sub>T</sub> (ng·h/mL) | 174,400 (42,139)                 | 169,600 (35,637)                      | 102.3 (98.0-106.8)                         | 80-125%                           |
| C <sub>max</sub> (ng/mL)   | 8778 (2089)                      | 9241 (1796)                           | 94.1 (89.1-99.4)                           | 80-125%                           |
| T <sub>max</sub> (h)       | 4.0 (2.0-8.0)                    | 2.0 (0.5-6.0)                         | N/A  | N/A                               |

Data presented as Mean (Standard Deviation) for AUC<sub>T</sub> and C<sub>max</sub>, and Median (Range) for T<sub>max</sub>.<sup>[4]</sup> AUC<sub>T</sub>: Area under the plasma concentration-time curve over a dosing interval at steady state. C<sub>max</sub>: Maximum observed plasma concentration. T<sub>max</sub>: Time to reach C<sub>max</sub>.

## Experimental Protocols

The bioequivalence of **tafamidis** meglumine and **tafamidis** free acid was established in a single-center, open-label, randomized, 2-period, 2-sequence, crossover, multiple-dose Phase 1 study.<sup>[1][4]</sup>

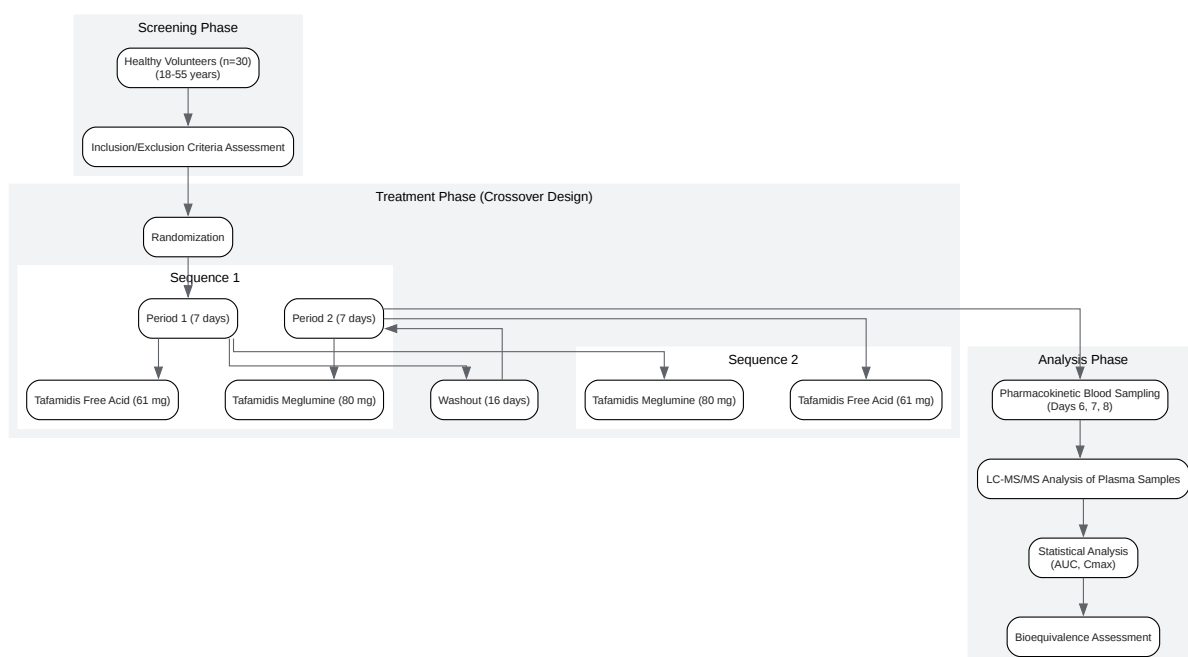
**Study Population:** The study enrolled 30 healthy, non-smoking male and female volunteers between the ages of 18 and 55.<sup>[5]</sup> Key inclusion criteria included a body mass index (BMI) between 17.5 and 30.5 kg/m<sup>2</sup> and a body weight of over 50 kg.<sup>[5]</sup>

**Dosing Regimen:** Participants were randomized to one of two treatment sequences.<sup>[5]</sup> They received either a single oral dose of **tafamidis** 61-mg free acid (test) or 80 mg of **tafamidis** meglumine (4 x 20-mg capsules; reference) daily for 7 days under fasted conditions.<sup>[1][4]</sup> A washout period of at least 16 days separated the two treatment periods.<sup>[5]</sup>

**Pharmacokinetic Sampling:** Blood samples for pharmacokinetic analysis were collected at pre-dose on day 6, and at 0 (pre-dose), 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose on day 7, and 24 hours post-dose on day 8 of each treatment period.<sup>[5]</sup>

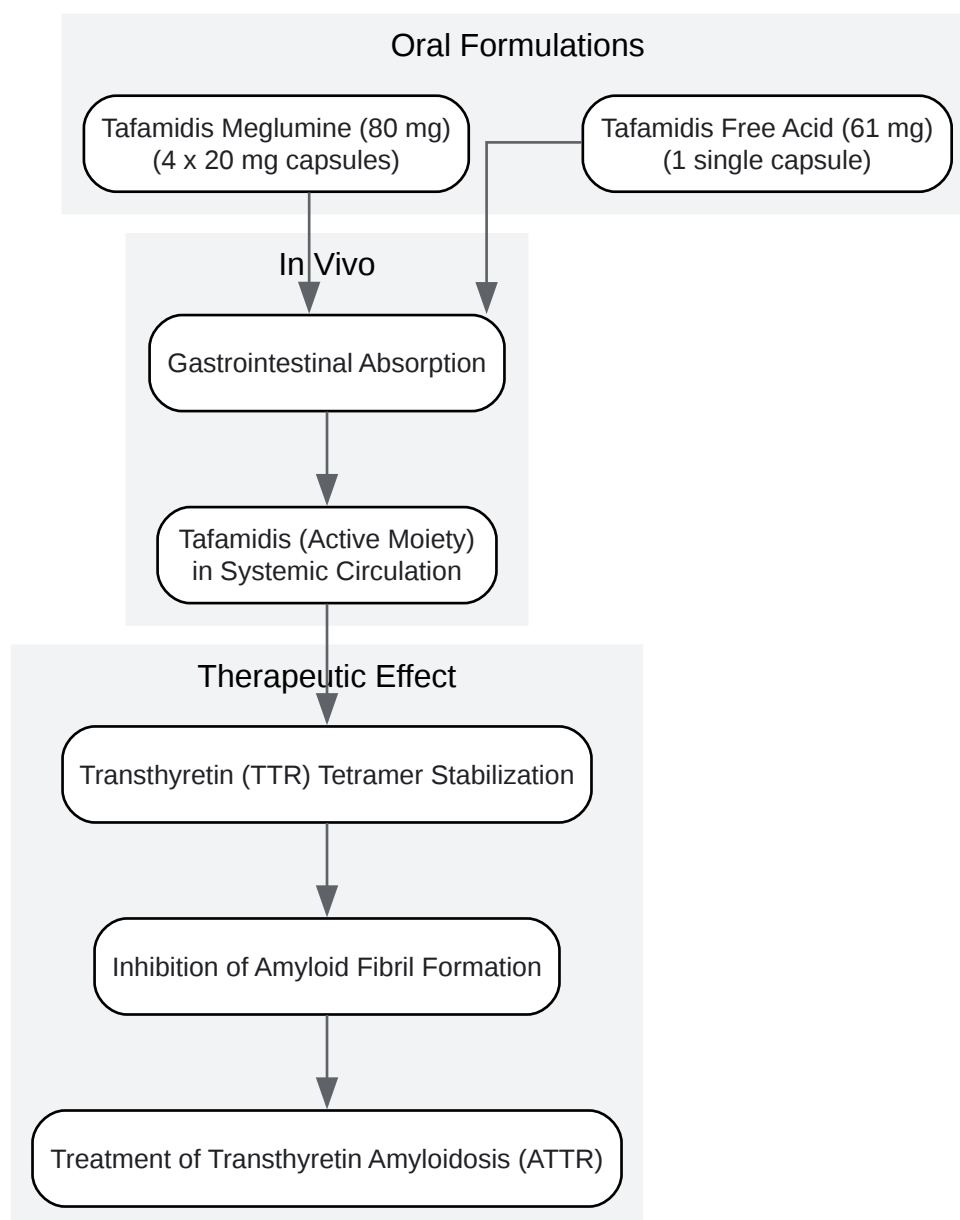
Analytical Method: Plasma concentrations of **tafamidis** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.<sup>[5]</sup> While specific instrument parameters are proprietary, the general method involved protein precipitation for sample extraction.<sup>[5]</sup>

## Visualizations



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Caption: Experimental workflow of the bioequivalence study.



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Caption: Logical relationship of **Tafamidis** formulations to therapeutic effect.

## Mechanism of Action: Transthyretin Stabilization

**Tafamidis** acts as a kinetic stabilizer of the transthyretin (TTR) tetramer.[2][6] In transthyretin amyloidosis, the TTR tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, leading to pathology.[2][6] **Tafamidis** binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure.[2][6]

This stabilization prevents the dissociation of the tetramer into monomers, which is the rate-limiting step in the amyloidogenic cascade.[2][6]

Caption: Mechanism of action of **Tafamidis** in stabilizing TTR.

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